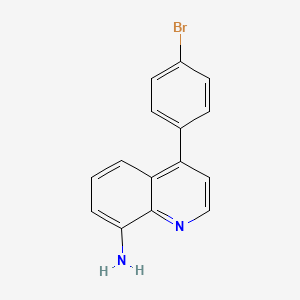
4-(4-Bromophenyl)quinolin-8-amine
Cat. No. B8724759
Key on ui cas rn:
97802-11-4
M. Wt: 299.16 g/mol
InChI Key: WTJLSGWVGRRLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06664111B2
Procedure details


To a stirred solution of 8-amino-4-(4-bromophenyl)quinoline (2.0 g), arsenic acid (2.3 g) and orthophosphoric acid (6 mL) was added 1-(4-bromophenyl)-3-chloropropan-1-one (2.1 g). Care was taken during the addition that the temperature did not to exceed 120° C. The temperature was then ramped to 140° C. and kept there for 1.5 h. The reaction mixture was cooled to room temperature, poured onto ice and then made alkaline with 30% KOH. The precipitated solid was filtered off, washed with water and extracted with hot toluene. This solution was dried over MgSO4 and evaporated to give 4,7-bis(4-bromophenyl)-1,10-phenanthroline as confirmed by 1H NMR.





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[C:7]2[C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=1.[As](=O)(O)(O)O.P(=O)(O)(O)O.[Br:29][C:30]1[CH:35]=[CH:34][C:33]([C:36](=O)[CH2:37][CH2:38]Cl)=[CH:32][CH:31]=1.[OH-].[K+]>>[Br:18][C:15]1[CH:16]=[CH:17][C:12]([C:7]2[C:6]3[C:11](=[C:2]4[C:3](=[CH:4][CH:5]=3)[C:36]([C:33]3[CH:34]=[CH:35][C:30]([Br:29])=[CH:31][CH:32]=3)=[CH:37][CH:38]=[N:1]4)[N:10]=[CH:9][CH:8]=2)=[CH:13][CH:14]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC=C2C(=CC=NC12)C1=CC=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[As](O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C(CCCl)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Care was taken during the addition that the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to exceed 120° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then ramped to 140° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with hot toluene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
This solution was dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=NC2=C3N=CC=C(C3=CC=C12)C1=CC=C(C=C1)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
